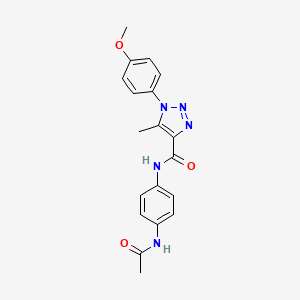

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with:

- 5-Methyl group: Enhances steric stability and modulates electronic properties.

- 4-Carboxamide group: Functionalized with a 4-acetamidophenyl moiety, which may enhance solubility and metabolic stability compared to simpler aryl groups .

Its molecular formula is C₂₀H₂₀N₅O₃, with a molecular weight of 378.41 g/mol. The acetamido group at the para position of the phenyl ring is a key pharmacophore, often associated with target-specific interactions in medicinal chemistry .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-8-10-17(27-3)11-9-16)19(26)21-15-6-4-14(5-7-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCLPZZYDHDSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.

Substitution Reactions:

Final Coupling: The final coupling step involves the attachment of the carboxamide group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, acids, and bases can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Bioactivity

- 4-Methoxyphenyl vs. In contrast, dimethyl groups increase hydrophobicity, which may limit bioavailability .

- Acetamidophenyl vs. Acetylphenyl : The acetamido group (-NHCOCH₃) offers hydrogen-bonding capability, critical for target engagement, while the acetyl group (-COCH₃) is more electron-withdrawing, possibly reducing metabolic stability .

- Hydroxyethyl vs. Dimethoxyphenyl : Hydroxyethyl substituents improve water solubility and are linked to anticancer activity, whereas dimethoxyphenyl analogs face toxicity issues .

Pharmacological Profiles

- Anticancer Activity : Compounds with hydroxyethyl or acetylphenyl groups (e.g., ) show promise in preclinical models, possibly via kinase inhibition or apoptosis induction.

- Neurological Applications : A related 4-methoxybenzyl-triazole hybrid exhibits therapeutic effects in Alzheimer’s disease through multi-target mechanisms .

Research Findings and Challenges

- Synthetic Efficiency : Yields for triazole-carboxamides range from 82% to 93%, with acid chloride-mediated amide coupling being highly reliable .

- Structural Insights : X-ray studies reveal that substituents at the 1- and 4-positions dictate crystal packing and intermolecular interactions, influencing solubility and stability .

- Limitations : Some analogs (e.g., ) were discontinued due to toxicity, underscoring the need for substituent optimization.

Biological Activity

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. The presence of functional groups such as acetamido and carboxamide in its structure enhances its potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 365.39 g/mol. The structural features include:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Acetamido group : Enhances solubility and biological interaction.

- Methoxyphenyl group : May contribute to the compound's lipophilicity.

Anticancer Activity

Research has demonstrated that compounds within the triazole family exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.

Key Findings:

- In vitro Studies : this compound exhibited potent cytotoxicity against various cancer cell lines. For example, it showed IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil.

- Mechanism of Action : The compound's mechanism involves direct binding to TS, leading to cell cycle arrest and apoptosis.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 1.2 |

| Doxorubicin | MCF-7 | 0.9 |

| 5-Fluorouracil | MCF-7 | 2.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Triazoles are known for their broad-spectrum activity against bacteria and fungi.

Key Findings:

- Inhibition Studies : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism of Action : The triazole ring may disrupt cell membrane integrity or interfere with essential metabolic pathways in microbes.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Triazole Ring : Essential for anticancer and antimicrobial activity.

- Acetamido Group : Enhances solubility and bioavailability.

- Methoxy Substitution : Influences lipophilicity and interaction with biological targets.

Comparative studies with similar compounds suggest that modifications in the phenyl substituents significantly affect activity levels.

Case Studies

Several studies have investigated the biological properties of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activities against MCF-7 and HCT116 cell lines. The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells .

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of several triazoles against common pathogens. The results indicated that modifications in the substituents led to enhanced antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cycloaddition or condensation. Key steps include:

- Step 1 : Coupling of substituted anilines (e.g., 4-acetamidoaniline) with isocyanides or azides to form intermediates.

- Step 2 : Cyclization under controlled temperatures (60–80°C) using solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Critical conditions: pH control during cyclization, inert atmosphere (N₂/Ar) to prevent oxidation, and catalysts (e.g., Cu(I) for click chemistry) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. acetamidophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₉H₂₀N₅O₃).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Example data for a similar triazole derivative:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄FN₅O (analog) | |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=... |

Q. What key structural features influence reactivity and biological interactions?

- Methodology :

- Triazole Core : The 1,2,3-triazole ring enables π-π stacking with aromatic residues in biological targets .

- Substituent Effects :

- Methoxyphenyl: Enhances lipophilicity and membrane permeability.

- Acetamidophenyl: Facilitates hydrogen bonding with enzymes or receptors .

Structural analogs show bioactivity against cancer cell lines (IC₅₀ < 10 µM) via kinase inhibition .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and binding mechanisms?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase). Focus on:

- Binding affinity (ΔG < -8 kcal/mol indicates strong interaction).

- Key residues (e.g., Lys721 in EGFR for hydrogen bonding with acetamido group) .

Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodology :

- Meta-Analysis : Compare studies for variables like cell line specificity (e.g., HepG2 vs. MCF-7) or assay conditions (e.g., serum concentration) .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour incubation, 10% FBS).

Example: Contradictory IC₅₀ values may arise from differences in compound solubility (use DMSO stock solutions ≤0.1% v/v) .

Q. Which advanced crystallization techniques determine the 3D structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement:

- Anisotropic displacement parameters for non-H atoms.

- R-factor convergence < 5% .

- WinGX Suite : Process diffraction data and generate ORTEP diagrams for structural visualization .

Example: A related triazole derivative crystallized in a monoclinic system (space group P2₁/c) with Z = 4 .

Q. How do substituent modifications affect pharmacological profiles?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Replace methoxyphenyl with ethoxyphenyl: Assess impact on logP (HPLC-measured) and cytotoxicity .

- Introduce fluorine at the acetamido group: Test metabolic stability (CYP450 assay) .

- In Vivo Validation : Pharmacokinetic studies in rodent models to compare bioavailability (AUC₀–24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.